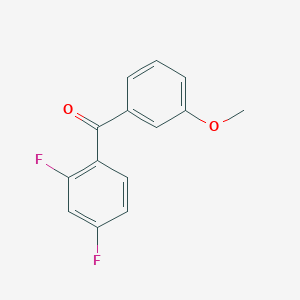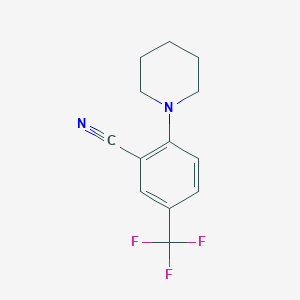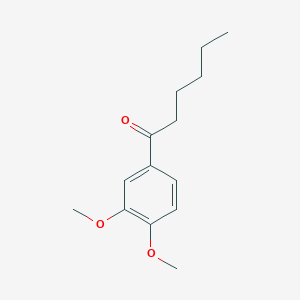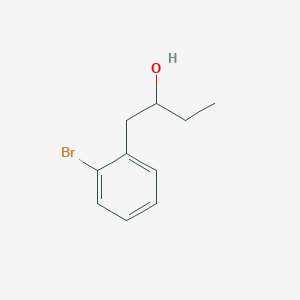
(2,4-Difluorophenyl)(3-methoxyphenyl)methanone
Descripción general
Descripción
(2,4-Difluorophenyl)(3-methoxyphenyl)methanone: is a fluorinated aromatic ketone that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound features a difluorophenyl group attached to a methoxyphenyl group, with a ketone functional group linking them.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2,4-difluorobenzene with 3-methoxybenzene in the presence of a suitable amine and base.
Friedel-Crafts Acylation: This classical method involves the acylation of 3-methoxybenzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and solvent is optimized for cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
(2,4-Difluorophenyl)(3-methoxyphenyl)methanone: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.
Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed:
Oxidation Products: 2,4-Difluorobenzoic acid, 3-methoxybenzoic acid.
Reduction Products: 2,4-Difluorophenol, 3-methoxyphenol.
Substitution Products: 2,4-Difluoro-nitrobenzene, 3-methoxy-bromobenzene.
Aplicaciones Científicas De Investigación
(2,4-Difluorophenyl)(3-methoxyphenyl)methanone: has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties make it useful in the development of advanced materials and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the biological system and the specific application.
Comparación Con Compuestos Similares
(2,4-Difluorophenyl)(3-methoxyphenyl)methanone: is compared with other similar compounds to highlight its uniqueness:
2,4-Difluorobenzophenone: Similar structure but lacks the methoxy group.
3-Methoxybenzophenone: Similar structure but lacks the difluorophenyl group.
2,4-Difluorophenylacetone: Similar ketone structure but different phenyl groups.
This compound .
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGFTWHTHCFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858579.png)
![1-Bromo-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858591.png)




![N-[(4-bromo-2-fluorophenyl)methyl]-N-butylcyclopropanamine](/img/structure/B7858637.png)
![4-Chloro-6-ethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7858641.png)


methylamine](/img/structure/B7858662.png)


